![molecular formula C16H16N6OS B2435381 N-(4-méthylphényl)-2-[(4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 880804-21-7](/img/structure/B2435381.png)

N-(4-méthylphényl)-2-[(4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

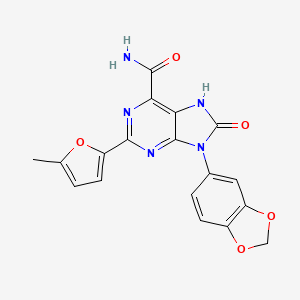

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.

BenchChem offers high-quality 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antifibrotique

La partie pyrimidine dans STL452637 a été utilisée dans la conception de structures privilégiées en chimie médicinale. Les chercheurs ont synthétisé une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine et évalué leurs activités biologiques contre les cellules stellaires hépatiques immortalisées de rat (HSC-T6). Parmi ces dérivés, les composés 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12m) et 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle (12q) ont présenté de meilleures activités antifibrotiques que la pirfénidone et la Bipy55′DC. Ces composés ont effectivement inhibé l'expression du collagène et la teneur en hydroxyproline in vitro, suggérant leur potentiel en tant que nouveaux médicaments antifibrotiques .

Activité antivirale

Bien que des études spécifiques sur les propriétés antivirales de STL452637 soient limitées, il convient de noter que les dérivés de la pyrimidine, en général, ont démontré une activité antivirale . Des recherches supplémentaires pourraient explorer le potentiel de STL452637 à inhiber la réplication ou l'entrée virale.

Propriétés antimicrobiennes

Les dérivés de la pyrimidine ont été rapportés comme agents antimicrobiens . L'investigation de l'efficacité de STL452637 contre les agents pathogènes bactériens ou fongiques pourrait fournir des informations précieuses.

Potentiel antitumoral

Des composés contenant des noyaux de pyrimidine ont montré une activité antitumorale . STL452637 pourrait être évalué pour ses effets sur les lignées cellulaires cancéreuses ou les modèles tumoraux.

Inhibition de la prolyl 4-hydroxylase du collagène

La structure de STL452637 suggère des interactions possibles avec les prolyl 4-hydroxylases du collagène, des enzymes impliquées dans la synthèse du collagène. L'investigation de ses effets inhibiteurs sur ces enzymes pourrait être pertinente .

Autres activités biologiques

Compte tenu des diverses activités pharmacologiques associées aux dérivés de la pyrimidine, STL452637 pourrait être exploré pour des effets supplémentaires, tels que des propriétés anti-inflammatoires, antioxydantes ou d'inhibition enzymatique.

En résumé, STL452637 est prometteur dans divers domaines, y compris la recherche antifibrotique, antivirale et antimicrobienne. Des études supplémentaires sont nécessaires pour révéler pleinement son potentiel et ses mécanismes d'action. Les chercheurs devraient tenir compte de sa structure unique et évaluer ses effets dans des contextes de maladies spécifiques . Si vous avez besoin de plus d'informations ou si vous avez d'autres demandes, n'hésitez pas à les formuler !

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of STL452637 with its targets and the resulting changes would require further investigation.

Biochemical Pathways

1,2,4-triazole derivatives are known to have significant antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities

Result of Action

Given the known activities of 1,2,4-triazole derivatives , it can be inferred that STL452637 may have a range of effects at the molecular and cellular level

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-5-7-12(8-6-11)19-14(23)10-24-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGGPRLCGAWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)

![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)

![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)